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Executive Summary

Congenital hyperinsulinism (CHI) is a rare and severe genetic disorder characterized by
dysregulated insulin secretion from pancreatic 3-cells, leading to persistent and profound
hypoglycemia. If not promptly and effectively managed, the resulting neuroglycopenia can lead
to irreversible brain damage and long-term neurological sequelae. Current therapeutic options
are limited and often insufficient, creating a significant unmet medical need. Dasiglucagon, a
stable and soluble glucagon analog, has emerged as a promising novel therapeutic agent for
the management of CHI. This technical guide provides an in-depth overview of the exploratory
research on Dasiglucagon for CHI, summarizing key clinical trial data, detailing experimental
protocols, and illustrating the underlying mechanisms of action.

Pathophysiology of Congenital Hyperinsulinism and
Rationale for Dasiglucagon

CHI encompasses a group of genetic disorders that disrupt the normal regulation of insulin
secretion. In healthy individuals, insulin release is tightly coupled to blood glucose levels. In
CHI, however, pancreatic [3-cells secrete insulin inappropriately, even during periods of low
blood sugar. This leads to a state of persistent hyperinsulinemic hypoglycemia. The excess
insulin suppresses the production of alternative brain fuels like ketones and free fatty acids,
exacerbating the risk of neurological injury.
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Glucagon, a peptide hormone secreted by pancreatic a-cells, counteracts the effects of insulin
by stimulating hepatic glucose production through glycogenolysis and gluconeogenesis.
Dasiglucagon is a glucagon analog with seven amino acid substitutions that enhance its
stability in agqueous solution, making it suitable for continuous subcutaneous infusion via a
pump. The therapeutic rationale is to provide a continuous and stable elevation of blood
glucose to counteract the effects of excess insulin, thereby reducing the frequency and severity
of hypoglycemic events.

Mechanism of Action: The Glucagon Signaling
Pathway

Dasiglucagon exerts its effects by activating the glucagon receptor, a G-protein coupled
receptor (GPCR) located primarily on the surface of hepatocytes. This initiates a downstream
signaling cascade:

e Receptor Activation: Binding of Dasiglucagon to the glucagon receptor induces a
conformational change, activating an associated Gs protein.

» Second Messenger Production: The activated Gs protein stimulates adenylyl cyclase, which
catalyzes the conversion of ATP to cyclic AMP (CAMP).

» Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase
A (PKA).

o Metabolic Effects: Activated PKA phosphorylates key enzymes involved in glucose
metabolism, leading to:

o Increased Glycogenolysis: PKA activates glycogen phosphorylase, the enzyme that
breaks down stored glycogen into glucose.

o Increased Gluconeogenesis: PKA promotes the synthesis of glucose from non-
carbohydrate precursors.

o Inhibition of Glycogenesis: PKA inactivates glycogen synthase, preventing the storage of
glucose as glycogen.
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This cascade results in an increased release of glucose from the liver into the bloodstream,
thereby raising blood glucose levels.

Click to download full resolution via product page

Caption: Dasiglucagon signaling pathway in hepatocytes.

Clinical Development and Efficacy

Dasiglucagon has been evaluated in several key clinical trials involving pediatric patients with
CHI. The primary goal of these studies was to assess the efficacy of continuous subcutaneous
Dasiglucagon infusion in reducing the need for intravenous (IV) glucose and controlling
hypoglycemia.

Phase 3 Trial in Infants (7 days to 12 months)

A pivotal Phase 3 trial (NCT04172441) investigated Dasiglucagon in infants aged 7 days to 12
months who were dependent on IV glucose.

Experimental Protocol:

o Study Design: The trial consisted of two parts. Part 1 was a randomized, double-blind,
placebo-controlled, crossover period where 12 participants received Dasiglucagon or a
placebo for 48 hours, followed by a switch to the other treatment for another 48 hours. Part 2
was an open-label period where all participants received Dasiglucagon for 21 days.
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» Patient Population: 12 children with CHI, aged 7 days to 12 months, dependent on IV

glucose.

« Intervention: Continuous subcutaneous infusion of Dasiglucagon. The mean infusion rate
was approximately 57.7 u g/hour in Part 1.

e Primary Outcome: The mean IV glucose infusion rate (GIR) during the last 12 hours of each

48-hour treatment period in Part 1.
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Caption: Experimental workflow for the Phase 3 trial in infants with CHI.
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Efficacy Results: Dasiglucagon demonstrated a statistically significant and clinically
meaningful reduction in the need for IV glucose.

Dasiglucag Treatment .
Parameter Placebo . P-value Citation(s)
on Difference
Mean IV GIR
4.3 9.5 -5.2
(last 12h of ) ) ) 0.004
mg/kg/min mg/kg/min mg/kg/min
treatment)
Reduction of
Mean IV GIR
35 0.0107
(full 48h) _
mg/kg/min
Total -31 g/day
Carbohydrate 107 g/day 138 g/day (22% 0.024
Intake reduction)

GIR: Glucose Infusion Rate

These results indicate that Dasiglucagon significantly reduced the dependency on IV glucose
and overall carbohydrate intake required to maintain euglycemia.

Phase 3 Trial in Older Children (3 months to 12 years)

Another Phase 3 trial (NCT03777176) evaluated Dasiglucagon as an add-on to standard of
care (SoC) in children aged 3 months to 12 years with persistent hypoglycemia.

Experimental Protocol:

o Study Design: An open-label, randomized trial. Patients were randomized 1:1 to receive
either SoC alone or Dasiglucagon + SoC for 4 weeks. In the subsequent 4 weeks, all
patients received Dasiglucagon + SoC.

o Patient Population: 32 patients aged 0.6 to 10.9 years with CHI and persistent hypoglycemia
despite SoC.

« Intervention: Continuous subcutaneous infusion of Dasiglucagon (10-70 pg/h) plus SoC.
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e Primary Outcome: The average number of self-monitored plasma glucose (SMPG) detected
hypoglycemic episodes (<3.9 mmol/L) per week during weeks 2 to 4.

e Secondary/Post-hoc Analyses: Hypoglycemia measures assessed by blinded continuous
glucose monitoring (CGM).

Efficacy Results: While the primary endpoint based on SMPG did not show a statistically
significant difference, post-hoc analyses of the more comprehensive CGM data revealed
significant reductions in hypoglycemia.

Dasiglucagon
Parameter Event Rate o

+ SoC vs. SoC . P-value Citation(s)
(Weeks 2-4) I Ratio

alone

No statistically
significant 0.85 0.5028

difference

SMPG-detected
Hypoglycemia

CGM-detected
Hypoglycemia 43% reduction 0.57 0.0029
(<3.9 mmol/L)

Other CGM
) 37% to 61%
Hypoglycemia ] - -
reduction
Measures

SMPG: Self-Monitored Plasma Glucose; CGM: Continuous Glucose Monitoring; SoC: Standard
of Care

The discrepancy between SMPG and CGM results may be due to detection bias, as the
continuous nature of CGM provides a more complete glycemic profile. The clinically meaningful
reductions in multiple CGM-recorded hypoglycemia measures support the potential of
Dasiglucagon as a treatment for CHI in this age group.

Safety and Tolerability

Across clinical trials, Dasiglucagon has been reported as generally safe and well-tolerated.
The safety profile is consistent with the known class effects of glucagon.
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» Most Frequent Adverse Events: The most commonly reported treatment-emergent adverse
events were gastrointestinal (e.g., nausea, vomiting) and skin-related issues (e.g., injection

site reactions).
o Serious Adverse Events: No serious adverse events were reported in the infant trial.

Long-term safety is being evaluated in ongoing extension studies, with 42 out of 44 participants
from the initial Phase 3 trials continuing into the extension phase.

Logical Framework: Dasiglucagon's Role in CHI
Management

The core problem in CHI is insulin-driven hypoglycemia. Dasiglucagon intervenes by providing

a counter-regulatory stimulus, independent of the defective -cell regulation.
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Caption: Logical framework of Dasiglucagon's intervention in CHI.

Conclusion and Future Directions

The exploratory research on Dasiglucagon for congenital hyperinsulinism has yielded
promising results. Clinical data strongly support its efficacy in reducing dependence on
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intravenous glucose in infants and decreasing hypoglycemic events in children. Its stable, liquid
formulation allows for continuous subcutaneous delivery, representing a significant potential
advancement over current management strategies.

Ongoing long-term extension studies will be critical for providing comprehensive data on the
sustained efficacy and safety of Dasiglucagon. While regulatory reviews are ongoing,
Dasiglucagon has the potential to become the first medicine specifically developed and
approved for this ultra-rare and serious condition in decades, offering a new therapeutic option
for patients, families, and clinicians.

 To cite this document: BenchChem. [Exploratory Research on Dasiglucagon for Congenital
Hyperinsulinism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1082424 1#exploratory-research-on-dasiglucagon-
for-congenital-hyperinsulinism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b10824241?utm_src=pdf-body
https://www.benchchem.com/product/b10824241?utm_src=pdf-body
https://www.benchchem.com/product/b10824241#exploratory-research-on-dasiglucagon-for-congenital-hyperinsulinism
https://www.benchchem.com/product/b10824241#exploratory-research-on-dasiglucagon-for-congenital-hyperinsulinism
https://www.benchchem.com/product/b10824241#exploratory-research-on-dasiglucagon-for-congenital-hyperinsulinism
https://www.benchchem.com/product/b10824241#exploratory-research-on-dasiglucagon-for-congenital-hyperinsulinism
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10824241?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

